Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate
Description
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate (molecular formula: C₁₉H₂₀ClO₅; molecular weight: 364.81 g/mol) is a malonate derivative featuring a 4-chlorophenyl-substituted furan ring conjugated to a diethyl malonate backbone. This compound is synthesized via condensation reactions involving diethyl malonate derivatives and halogenated aromatic amines or furan precursors, often under thermal or catalytic conditions . Its structural uniqueness lies in the electron-withdrawing 4-chlorophenyl group, which influences electronic properties and reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
diethyl 2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWUPKFTMMECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with a furan derivative. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
The malonate ester groups undergo hydrolysis under acidic or basic conditions, but the process is often accompanied by decarboxylation due to the stability of the resulting conjugated system.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (KOH) | 20% KOH in H₂O/EtOH | 2-(4-Chlorophenyl)furanacrylic acid | 63% | |
| Acidic hydrolysis (HBr) | HBr in AcOH | 2-(4-Chlorophenyl)acetic acid | 58% |
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Mechanism :
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Hydrolysis of ester groups to form malonic acid intermediates.
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Decarboxylation via β-ketoacid elimination, stabilized by the furan ring’s conjugation.
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The 4-chlorophenyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack during hydrolysis .
Cycloaddition Reactions
The α,β-unsaturated ester moiety participates in Diels-Alder and [4+2] cycloadditions with dienes or dipolarophiles.
| Reaction Type | Diene/Partner | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Diels-Alder | 1,3-Butadiene | Bicyclic furan-malonate adduct | 80°C, 12 h | 72% | |
| Huisgen Cycloaddition | Azide derivatives | Triazole-linked malonate derivatives | Cu(I) catalyst, RT | 68% |
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Key Insight : The electron-deficient alkene in the malonate system acts as a dienophile or dipolarophile, enabling regioselective cycloadditions .
Nucleophilic Substitution
The 4-chlorophenyl group undergoes substitution reactions with nucleophiles under transition metal catalysis.
| Nucleophile | Catalyst | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| NH₃ | Pd(OAc)₂, XPhos | 4-Aminophenyl-furan-malonate | 100°C, 24 h | 85% | |
| Thiols | CuI, L-proline | 4-(Alkylthio)phenyl-furan-malonate | DMF, 80°C, 12 h | 78% |
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Mechanism : Palladium or copper catalysts facilitate oxidative addition at the C–Cl bond, followed by transmetallation and reductive elimination .
Knoevenagel Condensation
The malonate ester reacts with aldehydes or ketones to form extended conjugated systems.
| Carbonyl Partner | Catalyst | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Furfural | Piperidine | Extended furan-malonate polyene | EtOH, RT, 6 h | 88% | |
| Benzaldehyde | Na₂CO₃ | 4-Chlorophenyl-cinnamate derivative | Reflux, 4 h | 82% |
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Note : The reaction proceeds via deprotonation of the active methylene group, forming a resonance-stabilized enolate that attacks the carbonyl carbon .
Photochemical and Thermal Rearrangements
UV irradiation or heat induces [2+2] cycloadditions or electrocyclic rearrangements.
| Stimulus | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| UV light | Benzophenone sensitizer | Furan-malonate cyclobutane dimer | 65% | |
| 150°C | Solvent-free | Ring-opened dihydrofuran derivative | 71% |
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Mechanism : Conjugated dienes formed via retro-Diels-Alder reactions undergo photochemical dimerization.
Biological Activity via Reactivity
While not a direct chemical reaction, the compound’s bioactivity (e.g., antifungal effects) stems from its electrophilic α,β-unsaturated system reacting with biological nucleophiles like thiols in enzymes .
| Target Organism | IC₅₀ (μM) | Mechanistic Basis | Source |
|---|---|---|---|
| Fusarium oxysporum | 12.4 | Thiol-Michael adduct formation |
Key Structural and Reaction Insights
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Electron-Withdrawing Effects : The 4-chlorophenyl group enhances electrophilicity at the α-carbon, accelerating nucleophilic substitutions and condensations .
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Conjugation Stability : The furan-malonate conjugation stabilizes transition states in cycloadditions and decarboxylation pathways .
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Synthetic Utility : Serves as a precursor to bioactive molecules, heterocycles, and functional materials due to its versatile reactivity .
Scientific Research Applications
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate involves its interaction with various molecular targets. The furan ring can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
a. Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate
- Structure : Chlorine at the ortho position of the phenyl ring.
- Molecular Formula : C₁₉H₂₀ClO₅ (same as the target compound).
- This compound is listed as discontinued, suggesting challenges in synthesis or application .
b. Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate
- Structure : Two chlorine atoms at the 2- and 3-positions of the phenyl ring.
- Molecular Formula : C₁₉H₁₉Cl₂O₅.
- Key Differences : Increased electron-withdrawing effects enhance electrophilicity but may reduce solubility. This compound has been explored for antimicrobial activity but lacks detailed potency data .
Substituent Type Variations
a. Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate
- Structure : Methyl group replaces chlorine at the para position.
- Molecular Formula : C₁₉H₂₂O₅.
- However, reduced electronegativity may diminish reactivity in nucleophilic environments .
b. Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate
Key Insights :
- However, direct activity data for the malonate derivative is lacking .
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antifungal potency but may compromise selectivity, as seen in thiazole analogs .
Key Insights :
- Microwave irradiation improves yields and reduces reaction times for related malonate derivatives .
- Thermal cyclization in diphenyl ether is a common step for furan-malonate conjugates but may require optimization for halogenated analogs .
Physicochemical Properties
*Calculated using ChemDraw.
Key Insights :
- Chlorine substituents increase logP, reducing aqueous solubility.
- Lower melting points (e.g., 71–73°C) suggest crystalline stability, advantageous for purification .
Biological Activity
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The structural features of this compound suggest it may interact with various biological targets, leading to diverse therapeutic effects. This article explores its biological activity, synthesizing findings from multiple studies.
Chemical Structure
The compound features a furan ring substituted with a 4-chlorophenyl group and an ethyl malonate moiety. The presence of these functional groups is crucial for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives similar to this compound. For instance, compounds exhibiting similar structures have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 0.267 |
| Compound B | HCT-116 (Colon) | 0.135 |
| Compound C | HL-60 (Leukemia) | 0.844 |
These values indicate significant cytotoxicity, suggesting that the compound may inhibit cell proliferation effectively, possibly through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound includes:
- Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell growth and survival.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Evidence suggests that the compound may cause cell cycle arrest at the S phase, preventing DNA replication and further cell division .
Study 1: Structure-Activity Relationship (SAR)
A comprehensive study investigated the SAR of a series of furan-based compounds, including this compound). The findings revealed that modifications in the furan ring and substitution patterns significantly influenced their antitumor activity. The study concluded that optimal substitutions could enhance potency against specific cancer types .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that derivatives of this compound significantly reduced tumor size compared to controls. This highlights the potential for clinical applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
